molecular formula C18H13ClFNO4S B11961206 Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate CAS No. 64415-12-9

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate

Cat. No.: B11961206
CAS No.: 64415-12-9
M. Wt: 393.8 g/mol
InChI Key: IAEGOMJZXABRBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Sulfonylation: The fluorosulfonyl group is introduced by reacting the intermediate with fluorosulfonyl chloride (FSO2Cl) under controlled conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(4-methylsulfonylphenyl)-6-quinolinecarboxylate
  • Ethyl 4-chloro-2-(4-nitrophenyl)-6-quinolinecarboxylate
  • Ethyl 4-chloro-2-(4-aminophenyl)-6-quinolinecarboxylate

Uniqueness

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

64415-12-9

Molecular Formula

C18H13ClFNO4S

Molecular Weight

393.8 g/mol

IUPAC Name

ethyl 4-chloro-2-(4-fluorosulfonylphenyl)quinoline-6-carboxylate

InChI

InChI=1S/C18H13ClFNO4S/c1-2-25-18(22)12-5-8-16-14(9-12)15(19)10-17(21-16)11-3-6-13(7-4-11)26(20,23)24/h3-10H,2H2,1H3

InChI Key

IAEGOMJZXABRBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=C(C=C3)S(=O)(=O)F

Origin of Product

United States

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